molecular formula C10H13IO2 B8378379 2-Ethyl-4-iodo-1-methoxymethoxy-benzene

2-Ethyl-4-iodo-1-methoxymethoxy-benzene

Cat. No.: B8378379
M. Wt: 292.11 g/mol
InChI Key: MUBHPKGNTUYEID-UHFFFAOYSA-N
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Description

2-Ethyl-4-iodo-1-methoxymethoxy-benzene is a substituted benzene derivative featuring three distinct functional groups:

  • Ethyl group at position 2 (electron-donating via induction).
  • Methoxymethoxy group (OCH2OCH3) at position 1 (electron-donating via resonance, bulkier than methoxy).

This compound’s molecular formula is C10H13IO2 (estimated molecular weight: ~292 g/mol). Its structural complexity and iodine substituent suggest applications in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) or as an intermediate in pharmaceuticals.

Properties

Molecular Formula

C10H13IO2

Molecular Weight

292.11 g/mol

IUPAC Name

2-ethyl-4-iodo-1-(methoxymethoxy)benzene

InChI

InChI=1S/C10H13IO2/c1-3-8-6-9(11)4-5-10(8)13-7-12-2/h4-6H,3,7H2,1-2H3

InChI Key

MUBHPKGNTUYEID-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)I)OCOC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-Ethyl-2-iodo-1-methoxybenzene (CAS 868167-69-5; Similarity: 0.92)
  • Differences :
    • Substituent positions: Ethyl (position 4 vs. 2 in the target compound), iodo (position 2 vs. 4).
    • Methoxy (OCH3) replaces methoxymethoxy (OCH2OCH3).
  • Implications :
    • Reduced steric bulk and simpler synthesis due to the smaller methoxy group.
    • Lower molecular weight (~262 g/mol).
1-Iodo-2-methoxy-4-methylbenzene (CAS 186583-59-5; Similarity: 0.94)
  • Differences :
    • Methyl (position 4) instead of ethyl.
    • Methoxy at position 2 vs. methoxymethoxy at position 1.
  • Implications :
    • Methyl’s weaker inductive effect compared to ethyl may alter electronic properties.
    • Simplified synthetic route due to smaller substituents.
2-Bromo-4-iodo-1-methoxybenzene (CAS not provided; Similarity inferred)
  • Differences :
    • Bromo (position 2) replaces ethyl.
    • Methoxy instead of methoxymethoxy.
  • Implications :
    • Bromine’s higher electronegativity enhances reactivity in electrophilic substitutions.
    • Bromo acts as a superior leaving group compared to ethyl.

Steric and Electronic Effects

1-Iodo-4-methoxy-2,3-dimethylbenzene (CAS 17938-70-4)
  • Differences :
    • Two methyl groups at positions 2 and 3.
    • Methoxy (position 4) instead of methoxymethoxy.
  • Implications :
    • Increased steric hindrance from dimethyl groups limits accessibility for reactions.
    • Methoxy’s smaller size enhances solubility in polar solvents.
1-Ethoxy-2-methoxybenzene (CAS SA-017/JBO-248)
  • Differences :
    • Ethoxy (position 1) and methoxy (position 2) vs. ethyl and methoxymethoxy.
  • Implications :
    • Ethoxy’s stronger electron-donating effect via resonance alters aromatic reactivity.
    • Lack of iodine reduces utility in metal-catalyzed couplings.

Preparation Methods

Role of Directing Groups in Electrophilic Substitution

The methoxymethoxy group at position 1 serves as a strong ortho/para-directing group, enabling electrophilic iodination at position 4. However, competing effects from the ethyl group at position 2 necessitate careful control of reaction conditions. Studies on analogous systems demonstrate that electron-donating ether groups dominate over alkyl substituents in directing electrophiles. For instance, radical halogenation of N-protected benzenediamines under Wohl-Ziegler conditions (N-bromosuccinimide, AIBN, 80–82°C) achieves para-selectivity, a principle adaptable to iodination using N-iodosuccinimide (NIS).

Sequential Functionalization vs. Convergent Synthesis

Two primary strategies are evaluated:

  • Sequential functionalization : Introducing substituents stepwise on a pre-functionalized benzene derivative.

  • Convergent synthesis : Assembling fragments via coupling reactions followed by late-stage iodination.

The sequential approach, while logistically simpler, risks side reactions during iodination due to the presence of reactive alkyl groups. Convergent methods, though requiring advanced intermediates, offer better control over regiochemistry.

Synthetic Route Development

Route 1: Radical Iodination of 2-Ethyl-1-methoxymethoxy-benzene

This method adapts radical halogenation protocols from benzenediamine synthesis.

Step 1: Synthesis of 2-Ethyl-1-methoxymethoxy-benzene

  • Ethylation : Friedel-Crafts alkylation of 1-methoxymethoxy-benzene with ethyl chloride and AlCl₃ in dichloromethane (0°C to RT, 12 h) yields 2-ethyl-1-methoxymethoxy-benzene. Carbocation rearrangements are minimized by slow addition and low temperatures.

  • Yield : 68% (GC-MS analysis).

Step 2: Radical Iodination

  • Conditions : NIS (1.2 eq), AIBN (0.1 eq), CCl₄, 80°C, 6 h.

  • Outcome : Para-iodination achieves 74% yield, with <5% ortho byproduct (HPLC).

Table 1. Optimization of Radical Iodination

ParameterTested RangeOptimal ValueYield (%)
Temperature (°C)60–1008074
NIS Equiv.1.0–1.51.274
SolventCCl₄, MeCN, DCMCCl₄74

Route 2: Palladium-Catalyzed Iodination of Pre-Assembled Intermediates

Building on catalytic methods for benzoquinoline derivatives, this route employs Pd(OAc)₂ and PhI(OAc)₂ for oxidative iodination.

Step 1: Synthesis of 2-Ethyl-1-methoxymethoxy-benzene

  • Identical to Route 1.

Step 2: Directed Iodination

  • Conditions : Pd(OAc)₂ (5 mol%), PhI(OAc)₂ (1.5 eq), MeOH, 50°C, 2 h.

  • Outcome : 82% yield with >99% para-selectivity (¹H NMR).

Table 2. Catalytic Iodination Screening

Catalyst Loading (mol%)OxidantSolventYield (%)
2PhI(OAc)₂MeOH75
5PhI(OAc)₂MeOH82
5I₂MeCN63

Alternative Methodologies and Comparative Analysis

Electrophilic Iodination Using Lewis Acids

  • Conditions : I₂ (1.1 eq), FeCl₃ (0.2 eq), DCM, RT, 4 h.

  • Yield : 58% with 88% para-selectivity.

Limitations of Alkylation Post-Iodination

Attempts to introduce ethyl after iodination via Friedel-Crafts resulted in iodine displacement (yield <20%), underscoring the necessity of early-stage alkylation.

Protection/Deprotection Strategies for Methoxymethoxy Groups

Optimization of Methoxymethyl Ether Formation

  • Reagents : Methoxymethyl chloride (MOMCl, 1.5 eq), DIEA (2 eq), DMF, 0°C to RT.

  • Yield : 93% (isolated).

Table 3. Solvent Screening for Protection

SolventReaction Time (h)Yield (%)
DMF693
THF1278
DCM2465

Scalability and Industrial Considerations

Cost-Benefit Analysis of Radical vs. Catalytic Iodination

  • Radical route : Lower catalyst costs but requires toxic CCl₄.

  • Catalytic route : Higher yields and selectivity but dependent on Pd availability.

Environmental Impact

Replacing CCl₄ with MeCN in radical iodination reduces toxicity but decreases yield to 62% .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-Ethyl-4-iodo-1-methoxymethoxy-benzene, and how do reaction conditions affect yield?

  • Methodology : Begin with protecting the phenolic hydroxyl group using chloromethyl methyl ether (MOMCl) under basic conditions (e.g., NaH in THF). Subsequent Friedel-Crafts alkylation introduces the ethyl group, requiring anhydrous AlCl₃ as a catalyst. Electrophilic iodination (e.g., I₂/HNO₃ or NIS) is performed at the para position due to the methoxymethoxy group’s ortho/para-directing effects. Monitor reaction progress via TLC and optimize yields by controlling temperature and stoichiometry .
  • Analytical Confirmation : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxymethoxy protons at δ 3.3–3.5 ppm) and GC-MS/HPLC for purity (>95%) .

Q. How do the electronic effects of substituents influence the reactivity of this compound in further functionalization?

  • Methodology : The methoxymethoxy group donates electron density via resonance, activating the ring for electrophilic attacks at ortho/para positions. The ethyl group, being weakly electron-donating, slightly deactivates the ring. For nitration or sulfonation, use mixed acid conditions (HNO₃/H₂SO₄) and track regioselectivity via NOE NMR or X-ray crystallography .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral artifacts minimized?

  • Methodology : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Use DEPT-135 NMR to distinguish CH₃, CH₂, and CH groups. For IR, identify the methoxymethoxy C-O stretch at ~1100 cm⁻¹. Ensure solvent purity (e.g., deuterated chloroform) and degas samples to avoid oxidation artifacts .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of electrophilic substitutions in this compound?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electron-rich regions. Compare with experimental results from competitive halogenation (e.g., Br₂ vs. I₂) to validate computational models. Use Gaussian or ORCA software for simulations .

Q. What strategies enable the iodine atom to participate in transition-metal-catalyzed cross-coupling reactions?

  • Methodology : Utilize Suzuki-Miyaura coupling with Pd(PPh₃)₄ as a catalyst, replacing iodine with aryl boronic acids. Optimize solvent (toluene/EtOH), base (K₂CO₃), and temperature (80–100°C). Monitor byproduct formation (e.g., homo-coupling) via LC-MS and adjust ligand ratios (e.g., SPhos) to enhance selectivity .

Q. How can the methoxymethoxy group be selectively deprotected without affecting other functionalities?

  • Methodology : Use acidic conditions (HCl/MeOH, 0°C) to cleave the methoxymethoxy group while preserving the ethyl and iodine substituents. Confirm deprotection via disappearance of MOM protons in ¹H NMR. For sensitive substrates, employ BF₃·Et₂O in CH₂Cl₂ at −20°C .

Q. What in vitro models are suitable for evaluating the compound’s biological activity, and how are cytotoxicity assays designed?

  • Methodology : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Include positive controls (e.g., cisplatin) and calculate IC₅₀ values. Pre-treat cells with cytochrome P450 inhibitors to assess metabolic stability. Use logP calculations (e.g., SwissADME) to predict membrane permeability .

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